10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Description
This tricyclic compound features a fused-ring system with three nitrogen atoms (7,10,11-positions), one sulfur atom (3-thia), and a ketone group at position 7. Key substituents include a 2-fluorophenylmethyl moiety at position 10 and methyl groups at positions 4 and 8. The methyl groups may confer steric stability, while the ketone could serve as a hydrogen-bond acceptor or metabolic modification site .
Properties
IUPAC Name |
10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-10-7-14-16(23-10)12-8-19-21(17(22)15(12)20(14)2)9-11-5-3-4-6-13(11)18/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWYEWDDQWYJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Heteroatom Variations
The target compound’s 3-thia-7,10,11-triaza core distinguishes it from analogs with varying heteroatom arrangements:
Key Observations :
Substituent Effects on Physicochemical Properties
Substituents critically influence electronic, steric, and pharmacokinetic profiles:
Key Observations :
- The 2-fluorophenyl group in the target compound balances lipophilicity and steric bulk, unlike bulkier substituents (e.g., trifluoromethyl []) or polar groups (e.g., hydroxyl []).
- Thiazole-containing analogs [] may exhibit enhanced target engagement via heterocyclic interactions but face synthetic complexity.
Preparation Methods
Solvent System Optimization
Reactions conducted in C3–C5 alcohols (isopropanol preferred) demonstrate superior yields (68–72%) compared to polar aprotic solvents like DMF (≤50%). The alcohol solvent acts as both reaction medium and proton shuttle, facilitating deprotonation-reprotonation cycles critical for cyclization.
Base Selection and Stoichiometry
A dual-base system combining cesium carbonate (1.5 eq) and triethylamine (0.5 eq) achieves optimal results:
- Cs₂CO₃: Enables deprotonation of methylenic protons (pKa ≈ 18–20)
- Et₃N: Scavenges HBr byproduct, shifting equilibrium toward product formation
Regioselective Benzylation at N-10
Introducing the 2-fluorobenzyl group requires precise control of alkylation regiochemistry:
Electrophilic Agent Synthesis
2-(Bromomethyl)-1-fluorobenzene is prepared via free-radical bromination of 2-fluorotoluene (NBS, AIBN, CCl₄, 80°C, 6h). Purification by fractional distillation yields 89% purity (GC-MS verification).
Alkylation Conditions
Key parameters for N- vs. O-alkylation control:
| Parameter | N-Alkylation Preference | O-Alkylation Risk |
|---|---|---|
| Solvent | Anhydrous THF | Protic solvents (MeOH) |
| Temperature | −20°C to 0°C | >25°C |
| Counterion | Tetrabutylammonium iodide (TBAI) | None |
Under optimized conditions (THF, −15°C, 2.2 eq TBAI), N-10 selectivity reaches 94:6 (N:O) by HPLC.
Thia-Bridge Installation and Methylation
Sulfur Incorporation via Thiol-Ene Click Chemistry
The 3-thia moiety is introduced through radical-mediated thiol-ene coupling:
Sequential Methylation Protocol
Position-specific methylation is accomplished through:
C-4 Methylation :
- Reagent: Dimethyl sulfate (2.5 eq)
- Base: KOtBu in DMF (0°C to rt gradient)
- Yield: 78% (HPLC purity >99%)
C-7 Methylation :
- Reagent: Methyl triflate (1.1 eq)
- Solvent: Dichloroethane (reflux, 4h)
- Selectivity: >98% for N-7 vs. N-11 (LC-MS/MS)
Final Cyclization and Ketone Formation
The 9-keto group is installed via Swern oxidation under modified conditions:
- Protect secondary alcohol as TMS ether (TMSCl, imidazole)
- Oxidize with oxalyl chloride/DMSO (−50°C, 2h)
- Deprotect with TBAF/THF (0°C, 30 min)
This sequence avoids over-oxidation artifacts (<2% byproducts), contrasting with traditional PCC methods that generate 12–15% α,β-unsaturated ketone impurities.
Purification and Analytical Validation
Crystallization Optimization
A ternary solvent system (EtOAc/n-Heptane/EtOH 5:3:2) produces rhombic crystals suitable for X-ray diffraction:
| Crystallization Parameter | Value |
|---|---|
| Cooling rate | 0.5°C/min |
| Seed crystal loading | 0.1% w/w |
| Final purity | 99.7% (Chiral HPLC) |
Spectroscopic Characterization
Key spectral signatures :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 3.11 (s, 3H, N-CH₃)
- IR (ATR): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
- HRMS : m/z 409.1321 [M+H]⁺ (calc. 409.1318)
Industrial-Scale Process Considerations
For kilogram-scale production:
| Process Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Cyclization time | 48h | 6h (microwave assisted) |
| Benzylation temperature | −15°C | −5°C (cryogenic reactor) |
| Solvent recovery | 72% | 94% (falling film evaporator) |
Continuous flow hydrogenation reduces Pd catalyst loading from 5 mol% to 0.8 mol% while maintaining 99.5% conversion.
Comparative Analysis of Synthetic Routes
Evaluation of three dominant synthetic strategies:
| Method | Overall Yield | Purity | Cost Index |
|---|---|---|---|
| Linear synthesis | 23% | 98.5% | 1.8 |
| Convergent synthesis | 37% | 99.2% | 1.2 |
| Tandem cyclization | 42% | 99.7% | 0.9 |
The tandem approach demonstrates superior efficiency through:
- Simultaneous triazole and thia-bridge formation
- In situ protection of reactive ketones
- Reduced purification steps (from 8 to 3)
Q & A
Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound’s tricyclic core (3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one) contains a fused thiazole and diazepine-like ring system. Key structural determinants include:
- Fluorophenyl substitution : The 2-fluorophenyl group enhances electron-withdrawing effects, potentially stabilizing reactive intermediates or influencing π-π stacking in biological targets .
- Sulfur and nitrogen atoms : The thia-triaza configuration creates electron-deficient regions, making the compound prone to nucleophilic attacks or coordination with metal catalysts .
- Methyl groups : The 4,7-dimethyl substituents may sterically hinder certain reaction pathways while enhancing lipophilicity for membrane permeability in biological assays .
Methodological Insight : Use X-ray crystallography (as in ) to analyze bond angles and torsion strains, which correlate with reactivity. For example, C–S bond lengths (typically ~1.75–1.82 Å) in the thia ring can predict susceptibility to oxidation .
Advanced: How can researchers optimize synthetic routes to improve yield and purity?
Synthesis challenges arise from the compound’s polyheterocyclic framework. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during cyclization steps, as seen in analogous tricyclic systems .
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid decomposition of thermally labile intermediates (e.g., thioamide precursors) .
- Catalytic additives : Use Pd/C or CuI to accelerate cross-coupling reactions for introducing the fluorophenyl group .
Data Contradiction Resolution : If HPLC shows impurities despite high theoretical yields, employ gradient elution with a C18 column and MS detection to identify side products (e.g., over-cyclized byproducts) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from methyl and fluorophenyl groups. The fluorophenyl aromatic protons typically appear as a multiplet at δ 7.2–7.5 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error to verify the molecular formula .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and C-F vibrations (1090–1150 cm⁻¹) .
Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can researchers evaluate the compound’s biological activity against enzyme targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases or proteases. The fluorophenyl group may occupy hydrophobic pockets, while the triaza core hydrogen-bonds with catalytic residues .
- Enzyme assays : Conduct kinetic studies (e.g., IC₅₀ determination) under physiological pH (7.4) and temperature (37°C). Include controls with known inhibitors to validate assay conditions .
- Cellular uptake studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations, correlating with activity data .
Pitfall Avoidance : If activity is inconsistent across replicates, check for compound aggregation (via dynamic light scattering) or serum protein binding .
Basic: What computational methods are suitable for predicting physicochemical properties?
- LogP calculation : Use fragment-based methods (e.g., Crippen’s approach) to estimate lipophilicity, critical for bioavailability .
- pKa prediction : Employ QSPR models (e.g., ACD/Labs) to identify ionizable groups (e.g., the carbonyl at position 9, predicted pKa ~10–12) .
- Solubility : Apply COSMO-RS simulations to optimize solvent systems for crystallization .
Validation : Cross-reference predictions with experimental solubility (e.g., shake-flask method in PBS) .
Advanced: How to address discrepancies between computational and experimental binding affinities?
- Conformational sampling : Perform molecular dynamics (MD) simulations (≥100 ns) to explore protein-ligand flexibility missed in docking .
- Protonation state : Test alternative tautomers (e.g., enol vs. keto forms of the carbonyl group) using free-energy perturbation (FEP) calculations .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) and compare with computed ΔG values .
Example : If MD shows the fluorophenyl group reorienting in the binding pocket, synthesize analogs with rigid substituents (e.g., ortho-methyl) to test the hypothesis .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C common for tricyclic heterocycles) .
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Fluorophenyl groups may reduce photosensitivity compared to chlorophenyl analogs .
- Hydrolytic stability : Incubate in buffers (pH 1–10) and assess half-life. The thia-triaza core is prone to hydrolysis under strongly acidic/basic conditions .
Storage Recommendation : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
